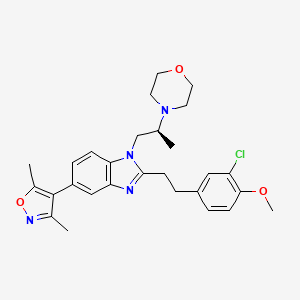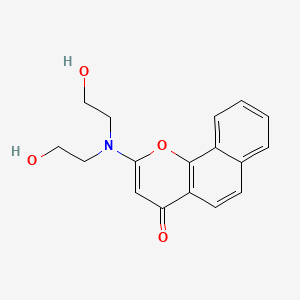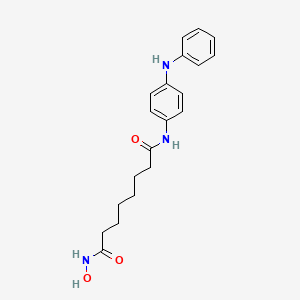
Sgc-cbp30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGC-CBP30 ist ein potenter und selektiver Inhibitor der Bromodomains von CREB-Bindungsprotein (CBP) und p300. Diese Proteine sind Histon-Acetyltransferasen, die eine entscheidende Rolle bei der Regulation der Genexpression spielen, indem sie als Transkriptionskoaktivatoren fungieren. Die Verbindung hat ein signifikantes Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Krebs und Immunologie .
Präparationsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Benzimidazol-Grundstruktur. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Benzimidazol-Kerns: Dies beinhaltet die Reaktion von o-Phenylendiamin mit einem Carbonsäurederivat unter sauren Bedingungen.
Einführung von Substituenten: Der Benzimidazol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, darunter eine 3-Chlor-4-methoxyphenylgruppe und eine 3,5-Dimethyl-4-isoxazolylgruppe.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Benzimidazols mit einem Morpholin-Derivat, um this compound zu erhalten
Wissenschaftliche Forschungsanwendungen
SGC-CBP30 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Immunologie: Die Verbindung hat entzündungshemmende Wirkungen gezeigt, indem sie die Sekretion von Interleukin-17A in T-Helferzellen vom Typ 17 reduziert.
Weitere Anwendungen:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die Bromodomains von CBP und p300 hemmt. Diese Bromodomains erleichtern die Acetylierung von Lysinresten an Histonen, was ein entscheidender Schritt bei der Regulation der Genexpression ist. Durch die Hemmung dieser Bromodomains stört this compound den Acetylierungsprozess, was zu Veränderungen der Genexpression und zellulären Prozesse führt. Dieser Mechanismus ist besonders relevant bei Krebs und entzündlichen Erkrankungen, bei denen eine Dysregulation der CBP- und p300-Aktivität häufig beobachtet wird .
Wirkmechanismus
Target of Action
SGC-CBP30 is a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300 . These proteins are histone acetyltransferases that can act as transcriptional co-activators to regulate gene expression . Mutations in CBP and p300 have been associated with cancer .
Mode of Action
This compound interacts with the bromodomains of CBP and p300, inhibiting their function . The bromodomains of these proteins facilitate acetylation of lysine residues . By inhibiting CBP and p300, this compound impacts gene expression and cellular processes .
Biochemical Pathways
The inhibition of CBP and p300 by this compound affects various biochemical pathways. CBP and p300 are involved in many biological processes like maintenance of genomic stability by affecting DNA replication and DNA repair as well as cell growth, transformation, and development . They also play an essential role in neuronal plasticity/memory formation, hematopoiesis, and energy homeostasis .
Pharmacokinetics
It’s known that the compound is soluble in dmso at least up to 50mm , which suggests it may have good bioavailability.
Result of Action
The inhibition of CBP and p300 by this compound has several molecular and cellular effects. It has been shown to reduce inflammatory cell infiltration in the lungs, liver, colon, and kidney of a septic mouse model . In cancer research, it has been used to inhibit cell proliferation and induce apoptosis by downregulating uridine phosphorylase 1 expression in human lung adenocarcinoma cells . It can also diminish the viability of human pancreatic cancer cells when used in combination with the bromodomain and extra-terminal domain (BET) inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules in the cellular environment. As an example, it has been shown to have a synergistic effect with BET inhibitors in reducing the viability of pancreatic cancer cells . .
Biochemische Analyse
Biochemical Properties
Sgc-cbp30 plays a significant role in biochemical reactions, particularly as an inhibitor of CREBBP and EP300 . These proteins are histone acetyltransferases that can act as transcriptional co-activators to regulate gene expression . The bromodomain of these proteins facilitates acetylation of lysine residues .
Cellular Effects
This compound impacts various types of cells and cellular processes. For instance, it has been used to reduce inflammatory cell infiltration in the lungs, liver, colon, and kidney of a septic mouse model . It also inhibits cell proliferation and induces apoptosis by downregulating uridine phosphorylase 1 expression in human lung adenocarcinoma cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the bromodomains of CBP and EP300 . This interaction inhibits the acetylation activity of these proteins, thereby influencing gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to gene expression regulation. It interacts with the enzymes CBP and EP300, influencing the acetylation of lysine residues .
Vorbereitungsmethoden
The synthesis of SGC-CBP30 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Substituents: The benzimidazole core is then functionalized with various substituents, including a 3-chloro-4-methoxyphenyl group and a 3,5-dimethyl-4-isoxazolyl group.
Final Coupling: The final step involves coupling the functionalized benzimidazole with a morpholine derivative to yield this compound
Analyse Chemischer Reaktionen
SGC-CBP30 durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Benzimidazol-Kern zu modifizieren.
Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten an den Benzimidazol-Kern oder den Isoxazolring einzuführen.
Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen
Vergleich Mit ähnlichen Verbindungen
SGC-CBP30 ist einzigartig in seiner hohen Selektivität für die Bromodomains von CBP und p300. Ähnliche Verbindungen umfassen:
I-CBP112: Ein weiterer selektiver Inhibitor von CBP/p300-Bromodomains, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
GNE-049: Ein selektiver Inhibitor der Bromodomain- und Extra-Terminal (BET)-Proteinfamilie, zu der auch CBP und p300 gehören.
JQ1: Ein bekannter BET-Inhibitor, der im Vergleich zu this compound eine breitere Palette von Bromodomains angreift
This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug bei der Untersuchung der spezifischen Rollen von CBP und p300 in verschiedenen biologischen Prozessen macht .
Eigenschaften
IUPAC Name |
4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYBHCJBORHCE-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














